

An In-depth Technical Guide to Antibacterial Agent 111 and Related Compounds

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Compound of Interest					
Compound Name:	Antibacterial agent 111				
Cat. No.:	B12400349	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review and background on compounds referred to as "**Antibacterial agent 111**" or similar designations. Due to the identification of multiple distinct chemical entities with this nomenclature in scientific literature, this paper will address each compound separately to ensure clarity and depth. The primary focus will be on a novel 1β-methylcarbapenem, J-111,225, and a tyrosyl-tRNA synthetase inhibitor, while also discussing a membrane-disrupting agent.

J-111,225: A Novel 1β-Methylcarbapenem

J-111,225 is a novel 1β -methylcarbapenem antibiotic with a distinctive trans-3,5-disubstituted pyrrolidinylthio moiety at the C2 position. This agent has demonstrated significant activity against bacteria that produce IMP-1 metallo- β -lactamase, an enzyme that confers resistance to many carbapenem antibiotics.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for J-111,225's antibacterial and enzyme-inhibiting activity.



Parameter	Value	Organism/Enz yme	Notes	Reference
MIC	32 mg/L (range 4-32 mg/L)	17 Serratia marcescens and 2 Pseudomonas aeruginosa IMP- 1-producing clinical isolates	MIC stands for Minimum Inhibitory Concentration.	[1]
Ki	0.18 μΜ	IMP-1 metallo-β- lactamase	Ki represents the inhibition constant, with imipenem as the substrate.	[1]
Km	11 μΜ	Bacteroides fragilis CcrA β- lactamase	Km is the Michaelis constant, indicating J- 111,225 acts as a substrate for this enzyme.	[1]
Km	10 μΜ	Stenotrophomon as maltophilia L1 β-lactamase	Km is the Michaelis constant, indicating J- 111,225 acts as a substrate for this enzyme.	[1]
Km	148 μΜ	Bacillus cereus type II β- lactamase	Km is the Michaelis constant, indicating J- 111,225 acts as a substrate for this enzyme.	[1]

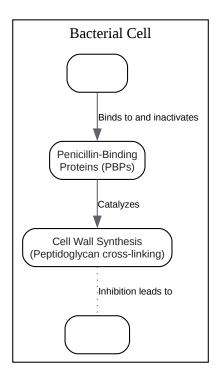


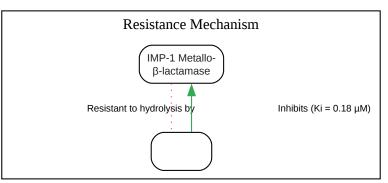
Minimal FIC Index	0.38	S. marcescens BB5886 (IMP-1 producer)	In combination with imipenem, indicating synergy.	[1]
Minimal FIC Index	0.5	P. aeruginosa GN17203 (IMP-1 producer)	In combination with imipenem, indicating synergy.	[1]

Mechanism of Action

Carbapenems, including J-111,225, are a class of β -lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2][3] The unique aspect of J-111,225 is its resistance to hydrolysis by and potent inhibition of IMP-1 metallo- β -lactamase, an enzyme that inactivates most β -lactam antibiotics.[1]







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Mechanism of Action of J-111,225.

Experimental Protocols

The inhibitory activity of J-111,225 against IMP-1 metallo- β -lactamase can be determined using a spectrophotometric assay.[4]

- Enzyme and Substrate Preparation: Purified IMP-1 enzyme is prepared. A stock solution of a reporter substrate, such as imipenem or nitrocefin, is made in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
- Inhibitor Preparation: J-111,225 is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations in the assay buffer.
- Assay Procedure:



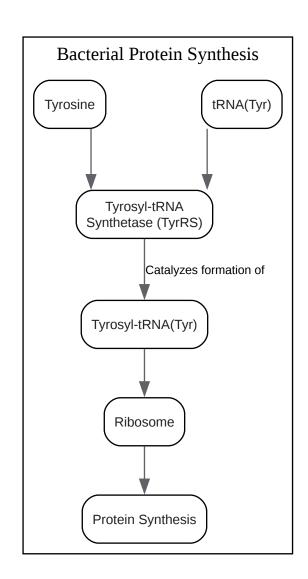


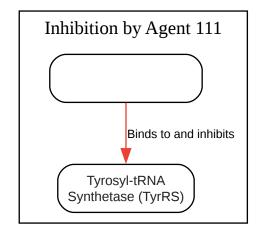


- The assay is performed in a UV-Vis spectrophotometer or a microplate reader.
- The reaction mixture contains the assay buffer, a fixed concentration of the reporter substrate (e.g., 100 μM nitrocefin), and the purified IMP-1 enzyme.
- The reaction is initiated by the addition of the enzyme.
- The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time.
- Inhibition Measurement: The assay is repeated in the presence of varying concentrations of J-111,225.
- Data Analysis: The rate of hydrolysis in the presence of the inhibitor is compared to the rate
 in its absence. The IC50 (the concentration of inhibitor required to reduce enzyme activity by
 50%) is calculated. The inhibition constant (Ki) can be determined by performing the assay
 with different substrate concentrations and analyzing the data using Michaelis-Menten
 kinetics.[4]

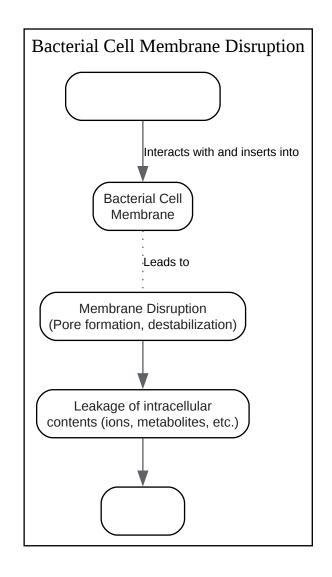












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